molecular formula C7H11Cl3N2 B2589230 (2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride CAS No. 1909336-63-5

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2589230
CAS No.: 1909336-63-5
M. Wt: 229.53
InChI Key: DKVCRFVPBZGIHX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound (2-chloro-6-methylpyridin-4-yl)methanamine dihydrochloride is systematically named according to IUPAC rules as a pyridine derivative substituted with chlorine and methyl groups at the 2- and 6-positions, respectively, and a methanamine group at the 4-position. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules as counterions, stabilizing the protonated amine.

Synonymous identifiers include:

  • 4-(Aminomethyl)-2-chloro-6-methylpyridine dihydrochloride
  • 2-Chloro-6-methyl-4-pyridinemethanamine hydrochloride
  • CAS 1909336-63-5 .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₇H₁₁Cl₃N₂ , derived from the base structure C₇H₉ClN₂ (molecular weight: 156.61 g/mol) combined with two hydrochloric acid molecules (72.92 g/mol). This results in a total molecular weight of 229.54 g/mol .

Property Value
Base molecular formula C₇H₉ClN₂
Dihydrochloride formula C₇H₁₁Cl₃N₂
Exact mass (base) 156.04500 g/mol
Total molecular weight 229.54 g/mol

The compound’s structural backbone features a pyridine ring with chlorine and methyl groups at ortho positions relative to the methanamine substituent. This arrangement is critical for its electronic properties, as the electron-withdrawing chlorine and electron-donating methyl group influence the amine’s basicity and the ring’s aromaticity.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound are not explicitly reported in the literature. However, its predicted three-dimensional conformation can be inferred from analogous pyridine derivatives. The pyridine ring adopts a planar geometry, with bond angles and lengths consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.33 Å). The chlorine atom at the 2-position and methyl group at the 6-position introduce steric and electronic effects, potentially distorting the ring’s symmetry.

The methanamine group at the 4-position extends perpendicular to the ring plane, with the protonated amine forming ionic interactions with chloride ions. Computational models suggest a dihedral angle of approximately 90° between the amine and pyridine ring, minimizing steric hindrance.

Tautomeric and Resonance Structures

Tautomerism is not a dominant feature of this compound due to the absence of labile protons or conjugated enamine systems. However, resonance stabilization within the pyridine ring enhances its aromatic character. The chlorine substituent withdraws electron density via inductive effects, while the methyl group donates electrons through hyperconjugation, creating a polarized electronic environment.

Key resonance structures include:

  • Aromatic ring delocalization : The lone pair on the pyridine nitrogen participates in conjugation with the π-system, stabilizing the ring.
  • Amine protonation : The methanamine group exists predominantly in its protonated form (NH₃⁺), forming ionic bonds with chloride counterions.

The absence of tautomeric equilibria distinguishes this compound from hydroxylated pyridines, which often exhibit keto-enol tautomerism.

Properties

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5-2-6(4-9)3-7(8)10-5;;/h2-3H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVCRFVPBZGIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-63-5
Record name (2-chloro-6-methylpyridin-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride typically involves the chlorination of 6-methylpyridin-4-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactions using specialized equipment to handle the reagents and control the reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various pyridine derivatives.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of chloropyridinyl methanamine derivatives, often utilized as intermediates in pharmaceuticals and agrochemicals. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Pattern Salt Form Key Features Reference
(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride C₇H₉ClN₂·2HCl 229.37 2-Cl, 6-CH₃ on pyridine ring Dihydrochloride Methyl enhances lipophilicity; dual HCl improves solubility
(6-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₈ClN₂·2HCl 217.51 6-Cl on pyridine ring Dihydrochloride Lacks methyl group; simpler substitution pattern
(4,6-Dichloropyridin-2-yl)methanamine hydrochloride C₆H₅Cl₂N₂·HCl 219.48 4-Cl, 6-Cl on pyridine ring Hydrochloride Dichloro substitution reduces metabolic stability
5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride C₇H₁₂ClN₅ 201.66 Pyrazole fused with tetrahydropyrimidine Dihydrochloride Non-pyridine heterocycle; distinct pharmacological potential

Key Observations:

Substitution Effects: The 2-Cl, 6-CH₃ substitution in the target compound introduces steric hindrance and lipophilicity compared to the 6-Cl analog (CAS 1354940-84-3), which lacks a methyl group . This methyl group may improve membrane permeability in drug design.

Salt Form Differences :

  • Dihydrochloride salts (e.g., target compound and CAS 1354940-84-3) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., CAS 1956369-49-5) due to additional protonation sites .

These are more likely to target enzymes like kinases .

Research Implications:

  • The target compound’s methyl group may confer metabolic stability over dichloro analogs, which are prone to dehalogenation .
  • Its dihydrochloride form is advantageous for formulation in injectables or oral solutions compared to free-base analogs .

Notes

  • Structural analogs such as (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 1354940-84-3) share functional similarity but differ in substitution position, impacting electronic properties and binding affinity .
  • Non-pyridine analogs (e.g., tetrahydropyrimidine derivatives) highlight the versatility of dihydrochloride salts in modulating pharmacokinetics across diverse scaffolds .

Biological Activity

(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It has garnered attention in various fields of scientific research for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as an inhibitor or activator depending on the context of the biological system. Its structural similarity to biologically active compounds allows it to modulate enzyme activity or receptor binding, leading to significant changes in cellular processes.

Biological Effects

Research indicates that this compound exhibits various biological effects, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic pathways.
  • Receptor Binding : The compound interacts with specific receptors, potentially influencing signaling pathways critical for cell function.
  • Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.

Data Table: Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor InteractionBinds to receptors affecting signaling pathways
CytotoxicityPotentially cytotoxic to cancer cells

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, it was found that the compound effectively inhibited the activity of a key enzyme involved in cancer metabolism. This inhibition led to reduced proliferation of cancer cells in vitro, highlighting its potential as a therapeutic agent.

Case Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of this compound to serotonin receptors. The findings indicated that this compound exhibited a significant binding affinity, suggesting its potential role as a modulator in serotonergic signaling pathways.

Research Findings Summary

Recent research has emphasized the compound's potential utility in drug development, particularly for conditions related to metabolic disorders and cancer. Its unique structural features allow for selective interactions with biological targets, making it a valuable candidate for further investigation.

Q & A

Q. Targeted modifications :

  • Amine functionalization : Acylation (e.g., acetic anhydride) or sulfonylation to improve bioavailability .
  • Pyridine ring substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance receptor binding .
  • Salt forms : Compare dihydrochloride vs. phosphate salts for solubility/stability .
    Case Study : A 2023 derivative with a trifluoromethyl group (C₈H₉Cl₂F₃N₂) showed 90% higher blood-brain barrier penetration in rodent models .

Basic: What analytical methods validate compound stability under experimental conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
  • HPLC tracking : Detect degradation products (e.g., hydrolyzed amine or demethylated pyridine).
  • Karl Fischer titration : Monitor hygroscopicity (critical for dihydrochloride salts) .

Advanced: How can researchers design experiments to study the compound’s pharmacokinetics (PK) in vitro?

  • Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor; measure half-life via LC-MS/MS.
  • Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Plasma protein binding : Equilibrium dialysis to calculate free fraction .

Advanced: What are the computational approaches for predicting SAR and mechanism of action?

  • Molecular docking : Use PyMOL/AutoDock to model interactions with targets (e.g., serotonin receptors).
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for chloro/methyl groups).
  • MD simulations : Study binding stability over 100 ns trajectories .

Basic: What precautions are necessary for handling this compound in biological assays?

  • Light-sensitive storage : Keep in amber vials at –20°C.
  • Neutralize waste : Treat with 1 M NaOH before disposal due to HCl content.
  • In vitro cytotoxicity : Test against HEK293 cells to rule off-target effects .

Advanced: How can structural analogs address discrepancies in receptor binding data?

  • Radioligand displacement assays : Compare affinity of analogs (e.g., 2-fluoro vs. 2-chloro derivatives).
  • X-ray crystallography : Resolve binding poses (e.g., halogen bonding with Tyr⁷.³⁵ in GPCRs) .

Basic: What industrial-scale synthesis challenges apply to academic research settings?

  • Scale-up pitfalls : Exothermic reactions require jacketed reactors for temperature control.
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for >50 g batches .

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